molecular formula C25H36N6O4S B584807 Udenafil-d7 CAS No. 1175992-76-3

Udenafil-d7

Cat. No.: B584807
CAS No.: 1175992-76-3
M. Wt: 523.704
InChI Key: IYFNEFQTYQPVOC-SHIXOTCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Udenafil-d7 is the deuterium labelled form of Udenafil . It is a new phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED) .


Synthesis Analysis

This compound is a potent, selective, and orally active phosphodiesterase type 5 (PDE5) inhibitor . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

Udenafil has a similar molecular structure to sildenafil citrate . The chemical formula of this compound is C25H29D7N6O4S .


Chemical Reactions Analysis

This compound is a potent, selective, and orally active phosphodiesterase type 5 (PDE5) inhibitor . It also inhibits cGMP hydrolysis and can be used for erectile dysfunction research .


Physical and Chemical Properties Analysis

Udenafil has unique properties, with a Tmax of 1.0–1.5 h and a T1/2 of 11–13 h (a relatively rapid onset and a long duration of action) . The molecular weight of this compound is 523.70 .

Scientific Research Applications

  • Udenafil for Erectile Dysfunction : Udenafil is an effective and well-tolerated therapy for erectile dysfunction (ED) of broad-spectrum etiology and severity. Studies have shown significant improvement in erectile function after treatment with Udenafil (Paick et al., 2008).

  • Hair Growth Stimulation : Research indicates that Udenafil stimulates adipose-derived stem cells (ASCs) and increases growth factor secretion, which may promote hair growth via the ERK and NFκB pathways. This suggests Udenafil's potential as an ASC-preconditioning agent for hair growth (Choi & Sung, 2019).

  • Pulmonary Arterial Hypertension Treatment : Udenafil shows promising results in improving exercise capacity in patients with pulmonary arterial hypertension, showcasing its safety and efficacy in this area (Chang et al., 2019).

  • Potential in Reducing Body Weight : A study on high-fat-fed mice found that Udenafil reduced body weight by suppressing hypothalamic TLR4 mRNA expression, suggesting its potential use in weight management (Ryu et al., 2017).

  • Relaxation Effect on Bladder and Prostatic Urethra : Udenafil demonstrated relaxant effects on bladder and prostatic urethral smooth muscle, indicating its therapeutic potential for benign prostatic hyperplasia and lower urinary tract symptoms (Lee et al., 2010).

Mechanism of Action

Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle .

Future Directions

Udenafil is being investigated for use in the treatment of single ventricle heart disease (SVHD) in children with Fontan physiology . Mezzion Pharma has received clear FDA path forward for the approval of Udenafil for Single Ventricle Heart Disease .

Properties

IUPAC Name

4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)/i2D3,6D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFNEFQTYQPVOC-SHIXOTCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)NCCC2CCCN2C)C3=NC4=C(C(=O)N3)N(N=C4CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858551
Record name 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175992-76-3
Record name 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.